molecular formula C20H18FN5OS B2875119 4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172919-83-3

4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2875119
CAS No.: 1172919-83-3
M. Wt: 395.46
InChI Key: PEPVDKWYVKYEDN-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a pyrazole ring substituted with a 4-fluorobenzo[d]thiazol-2-yl group and a methyl group. Its structure is optimized for interactions with biological targets, such as kinases or adenylyl cyclases, as suggested by analogs in related studies . The fluorobenzo[d]thiazol group contributes to metabolic stability and target selectivity, distinguishing it from simpler benzamide derivatives.

Properties

IUPAC Name

4-(dimethylamino)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5OS/c1-12-11-17(22-19(27)13-7-9-14(10-8-13)25(2)3)26(24-12)20-23-18-15(21)5-4-6-16(18)28-20/h4-11H,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPVDKWYVKYEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A dimethylamino group, which enhances solubility and bioavailability.
  • A 4-fluorobenzo[d]thiazole moiety, known for its role in various biological activities.
  • A pyrazole ring that contributes to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzamide derivatives have shown promise in inhibiting tumor cell growth.
  • Antimicrobial Properties : Compounds with thiazole and pyrazole rings often demonstrate significant antibacterial and antifungal activities.

Anticancer Activity

A study by Shaikh et al. synthesized benzothiazole derivatives, reporting that compounds similar to our target exhibited moderate to high potency against various cancer cell lines. The binding affinity of these compounds to specific proteins involved in cancer progression was also evaluated, with promising results suggesting potential therapeutic applications against tumors .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of benzamide derivatives. The compound was tested against several bacterial strains, showing significant inhibition zones in comparison to standard antibiotics. The results indicated its potential as a lead compound for developing new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
4-Fluorobenzo[d]thiazoleContains fluorine substitutionAnticancer
Benzamide Derivative ASimple amide structureAntimicrobial
Pyrazole Derivative BContains pyrazole ringAntitumor

The mechanism by which This compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The compound could interact with specific receptors on cell membranes, modulating signaling pathways associated with growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related analogs:

Compound Core Structure Key Substituents Biological Activity Physicochemical Properties Synthetic Yield
Target Compound : 4-(Dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide Benzamide-pyrazole-thiazole - 4-Dimethylamino benzamide
- 4-Fluorobenzo[d]thiazol-2-yl
- 3-Methyl pyrazole
High selectivity for kinase inhibition Moderate solubility (predicted logP ~3.5) Not reported
Compound 34 () Benzamide-pyrazole-pyrimidinone - 4-Dimethylamino benzamide
- 6-Ethyl-4-oxopyrimidin-2-yl
Ca²⁺/calmodulin-stimulated AC inhibition Crystallizes as white solid 31–72% (microwave)
Compound 30 () Benzamide-pyrazole-thiazole - 3-Methylthio benzamide
- 4-Ethyl-6-oxopyrimidin-2-yl
Moderate AC inhibition White solid, mp 165–167°C 31%
Compound 4d () Benzamide-thiazole-pyridine - 3,4-Dichloro benzamide
- Morpholinomethyl group
Antipsychotic potential Yellow solid, mp 212–214°C Not reported
Compound 9c () Benzamide-triazole-thiazole - 4-Bromophenyl thiazole
- Triazole-phenoxymethyl linker
α-Glucosidase inhibition (IC₅₀ = 12 µM) White solid, mp 185–187°C 34–72%
N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide () Benzo[d]thiazole-carbohydrazide - 4-Fluorobenzo[d]thiazol-2-yl
- Dihydrodioxine ring
Antifungal/antibacterial (predicted) Not reported Not reported

Key Observations:

Structural Variations: The fluorobenzo[d]thiazol group in the target compound enhances metabolic stability compared to pyrimidinone (Compound 34) or unsubstituted thiazole analogs (Compound 30). Dimethylamino vs. methylthio/ethoxy substituents on benzamide influence electronic properties, with dimethylamino improving solubility and binding interactions.

Biological Activity: Compounds with triazole linkers (e.g., 9c) show broader enzyme inhibition profiles, while the target compound’s rigid thiazole-pyrazole core may enhance kinase selectivity.

Synthetic Accessibility: Microwave-assisted synthesis (Compound 34) improves yields (72%) compared to conventional methods (5–31% for Compound 31).

Research Findings and Mechanistic Insights

  • Kinase Inhibition : The target compound’s fluorobenzo[d]thiazol group mimics ATP-binding motifs in kinases, as seen in similar triazole-thiazole hybrids (e.g., 9c).
  • Solubility vs. Potency: Dimethylamino substitution improves aqueous solubility relative to methoxymethoxy (Compound 32) or bromophenyl (9c) analogs, balancing bioavailability and target engagement.
  • Metabolic Stability: Fluorine in the benzo[d]thiazol ring reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., 4i in ).

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